molecular formula C18H22FN3O B2638745 1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea CAS No. 1207017-76-2

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

Cat. No. B2638745
CAS RN: 1207017-76-2
M. Wt: 315.392
InChI Key: YUFZATIFKKIFBD-UHFFFAOYSA-N
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Description

The compound “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications, including in the pharmaceutical industry .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on the specific groups attached to the urea core . They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” would depend on its specific structure. Urea derivatives can have a wide range of properties, including varying solubilities, melting points, and reactivities .

Scientific Research Applications

Optoelectronic Materials

BN-benzo[b]fluoranthenes are synthesized through straightforward N-directed borylative cyclization. Their photophysical properties have been extensively studied, revealing significant electronic modifications compared to their carbonaceous analogues . These modifications make them promising candidates for optoelectronic applications, such as organic light-emitting diodes (OLEDs). Notably, BN-benzo[b]fluoranthenes with amino groups exhibit blue emission, which is red-shifted compared to other title compounds. The installation of amino groups leads to the origin of emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition.

Biomass-Derived Chemicals

While not directly related to BN-benzo[b]fluoranthenes, it’s essential to consider the broader context. Furfural, a biomass-derived chemical, is a precursor for various valuable compounds. Researchers have explored methods for converting furfural into 1,4-pentanediols (1,4-PeDs) using catalysts like Amberlyst-15 . Although BN-benzo[b]fluoranthenes are not directly involved in this process, understanding furfural transformations contributes to the overall field of sustainable chemistry.

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the context in which it is used. For example, some urea derivatives are used as inhibitors of enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some urea derivatives can be hazardous, while others are relatively safe . Always refer to the Material Safety Data Sheet (MSDS) for specific information.

Future Directions

The future directions for research on “1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea” would depend on its specific properties and potential applications. Urea derivatives are a broad and active area of research, with potential applications in fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c1-22(2)17-9-5-14(6-10-17)11-12-20-18(23)21-13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFZATIFKKIFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)phenethyl)-3-(4-fluorobenzyl)urea

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